molecular formula C9H13N3O2 B2492186 N-(3,5-dimethoxyphenyl)guanidine CAS No. 207284-12-6

N-(3,5-dimethoxyphenyl)guanidine

Cat. No.: B2492186
CAS No.: 207284-12-6
M. Wt: 195.222
InChI Key: CDBWVYYYKYLWIW-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)guanidine is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . Its structure features a guanidine group attached to a 3,5-dimethoxyphenyl ring, which may be of significant interest in medicinal chemistry and drug discovery research. The guanidine functional group is known for its strong basicity and ability to form multiple hydrogen bonds, making it a valuable scaffold in the design of enzyme inhibitors, receptor ligands, and molecular probes . Researchers can explore its potential application in synthesizing more complex molecules or studying its specific mechanism of action in biological systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory setting. For further specifications and ordering information, please contact us.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-13-7-3-6(12-9(10)11)4-8(5-7)14-2/h3-5H,1-2H3,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBWVYYYKYLWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=C(N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations of N 3,5 Dimethoxyphenyl Guanidine

Established Synthetic Pathways for Guanidine (B92328) Core Structures

The construction of the guanidine functional group can be achieved through several reliable methods. These pathways often involve the reaction of an amine with a suitable electrophilic partner that provides the carbon and remaining nitrogen atoms of the guanidine moiety.

Amination Reactions via Nitroguanidines using Guanidinylating Reagents

A common and effective method for synthesizing guanidines involves the use of nitroguanidines as intermediates. ntis.gov This approach typically utilizes a guanidinylating reagent to introduce the nitroguanidinyl group onto an amine, followed by reduction of the nitro group to the corresponding guanidine.

One such optimized reagent is 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC). ncl.ac.ukorganic-chemistry.org The synthesis of DMNPC itself has been optimized to proceed in high yield. organic-chemistry.org This reagent reacts with a variety of amines to form nitroguanidine (B56551) derivatives, which can then be converted to the final guanidine products through catalytic transfer hydrogenation. organic-chemistry.org This method is advantageous due to its high yields and the ability to be performed without an inert atmosphere. organic-chemistry.org

ReagentAmineProductYieldReference
3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC)Various aminesNitroguanidine derivatives70-100% organic-chemistry.org

Guanidinylation with Isothiourea Derivatives

The reaction of amines with isothiourea derivatives is a well-established method for the synthesis of guanidines. scholaris.carsc.org S-alkylisothioureas, for instance, serve as effective guanylating agents. nih.gov The reaction often proceeds by heating the amine with the isothiourea derivative, sometimes in the presence of a heavy-metal salt like mercury(II) chloride to facilitate the reaction. scholaris.camdpi.com However, due to the toxicity of heavy metals, methods that avoid their use have also been developed. scholaris.ca The presence of electron-withdrawing protecting groups on the isothiourea can facilitate the reaction with nucleophilic amines. scholaris.ca

ReagentAmineConditionsProductReference
S-methyl isothiourea sulfateAnilineReflux in THFN'-arylguanidine scholaris.ca
N',N''-bis-Boc-S-methyl isothioureaBenzyl (B1604629) amineHeatbis-Boc-protected benzyl guanidine scholaris.ca
N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] organic-chemistry.orgtandfonline.comresearchgate.nettriazol-3(5H)-ylidene]carbamothioyl}benzamideAnilineHgCl₂, Et₃N, DMFN-{(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] organic-chemistry.orgtandfonline.comresearchgate.nettriazol-3(5H)-ylidene)aminomethylene}benzamide mdpi.com

One-Pot Multicomponent Synthetic Approaches

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of guanidine derivatives. These reactions often involve the combination of three or more starting materials in a single reaction vessel to generate complex products in a single step.

For example, a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines has been reported, involving cyanamides, arylboronic acids, and amines. organic-chemistry.org Another approach involves a palladium-catalyzed cascade reaction of azides with isonitriles and amines to produce N-functionalized guanidines. organic-chemistry.org Guanidine hydrochloride itself has been utilized as a catalyst in one-pot three-component assemblies to produce 1,4-dihydropyridines. researchgate.net An electrochemical approach for the one-pot synthesis of guanidines from isothiocyanates and amines has also been developed. rsc.org

Reaction TypeComponentsCatalyst/ConditionsProductReference
Copper-catalyzed three-component synthesisCyanamides, arylboronic acids, aminesCuCl₂·2H₂O, bipyridine, O₂Trisubstituted N-aryl guanidines organic-chemistry.org
Palladium-catalyzed cascade reactionAzides, isonitriles, aminesPd catalystN-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines organic-chemistry.org
One-pot three-component assemblyAromatic aldehyde, ethyl acetoacetate, ammonium (B1175870) acetateGuanidine hydrochloride1,4-dihydropyridines researchgate.net
Electrochemical one-pot synthesisIsothiocyanates, aminesNaI (electrolyte and mediator)Guanidines rsc.org

Specific Synthesis of N-(3,5-Dimethoxyphenyl)guanidine and Related Analogues

The synthesis of the target compound, this compound, and its analogues can be achieved by applying the general methods described above, with a particular focus on reactions involving 3,5-dimethoxyaniline (B133145) as a key precursor.

Approaches Involving 3,5-Dimethoxyaniline Precursors

The most direct route to this compound involves the reaction of 3,5-dimethoxyaniline with a suitable guanylating agent. 3,5-Dimethoxyaniline is a commercially available solid with a melting point of 54-57 °C. sigmaaldrich.com

While a specific synthesis for this compound is not explicitly detailed in the provided search results, a general method for the synthesis of N-(3-methoxyphenyl)guanidine has been described. This method involves the reaction of 3-methoxyaniline with proguanidine pyrimidine (B1678525) under alkaline conditions. A similar strategy could likely be adapted for the synthesis of the 3,5-dimethoxy analogue by substituting 3-methoxyaniline with 3,5-dimethoxyaniline.

Functionalization and Derivatization Strategies

The unique structural features of this compound, comprising a reactive guanidine moiety and an electron-rich aromatic ring, offer multiple avenues for chemical modification. These derivatization strategies are pivotal for modulating the compound's physicochemical properties and for its application in various chemical contexts, including as a building block for more complex molecules and as a ligand in coordination chemistry.

The guanidine group is a highly basic and nucleophilic functional group, making it amenable to a variety of chemical transformations. Key modifications include N-alkylation, N-acylation, and cyclization reactions.

N-Alkylation: The nitrogen atoms of the guanidine moiety can be alkylated using various alkylating agents. The reaction typically proceeds via nucleophilic substitution, where the guanidine nitrogen attacks an electrophilic carbon. The regioselectivity of alkylation can be influenced by the substitution pattern of the guanidine and the reaction conditions. For unsymmetrically substituted guanidines, a mixture of products can be expected. Phase-transfer catalysis has been shown to be an effective method for the alkylation of carbamate-protected guanidines with alkyl halides. researchgate.net This method offers a convenient protocol for synthesizing highly functionalized guanidines under mild, biphasic conditions. researchgate.net Another approach involves the Hofmann N-alkylation using catalytic amounts of alkyl halides in the presence of alcohols, which presents a greener alternative by minimizing the use of large quantities of bases and alkyl halides. rsc.org

N-Acylation: Acylation of the guanidine moiety introduces an acyl group onto one of the nitrogen atoms, which can moderate the high basicity of the guanidine. This transformation is typically achieved using acylating agents such as acyl chlorides or anhydrides. cdnsciencepub.comyoutube.com The reaction of N-aryl guanidines with acyl chlorides can sometimes be challenging and may require specific conditions, such as heating in a solvent like toluene (B28343) or using a base like triethylamine. reddit.com For less reactive amines, stronger bases like sodium hydride or n-butyllithium may be necessary to facilitate deprotonation prior to acylation. reddit.com A sustainable approach for N-acetylation utilizes acetonitrile (B52724) as the acetylating agent in the presence of an alumina (B75360) catalyst under continuous-flow conditions. nih.gov

Cyclization Reactions: The guanidine moiety can participate in cyclization reactions to form a variety of heterocyclic systems. These reactions often involve the reaction of the guanidine with a bifunctional electrophile or intramolecular reactions of a suitably functionalized guanidine derivative. For instance, palladium-catalyzed carboamination of N-allylguanidines can produce cyclic guanidine products. nih.gov Similarly, silver-catalyzed intramolecular hydroamination of N-allylguanidines offers another route to cyclic guanidines. researchgate.net Base-mediated cyclizations of mono-N-acylpropargylguanidines have been reported to yield 2-aminoimidazoles with high regioselectivity. nih.gov These cyclization strategies are valuable for the construction of complex molecular scaffolds found in many biologically active compounds. researchgate.net

Table 1: Summary of Chemical Modifications of the Guanidine Moiety

Modification Reagents and Conditions Product Type Key Findings
N-Alkylation Alkyl halides/mesylates, phase-transfer catalyst (e.g., tetrabutylammonium (B224687) salt), biphasic conditions. researchgate.net N-Alkyl guanidines Efficient and operationally simple for carbamate-protected guanidines. researchgate.net
Alcohols, catalytic alkyl halides. rsc.org N-Alkyl guanidines Selective mono- or di-alkylation with water as the only byproduct. rsc.org
N-Acylation Acyl chlorides, anhydrides, with or without base (e.g., NEt3, NaH). cdnsciencepub.comreddit.com N-Acyl guanidines Modulates basicity; conditions depend on substrate reactivity. cdnsciencepub.comreddit.com
Acetonitrile, alumina catalyst, continuous-flow. nih.gov N-Acetyl guanidines Sustainable and safe method for N-acetylation. nih.gov
Cyclization N-allylguanidines, Pd catalyst, aryl halides. nih.gov Cyclic guanidines Forms both C-N and C-C bonds in a single step. nih.gov
N-allylguanidines, Ag catalyst, base. researchgate.net Cyclic guanidines High yields for substituted cyclic guanidines. researchgate.net
Mono-N-acylpropargylguanidines, base (e.g., NaH). nih.gov 2-Aminoimidazoles Regioselective cyclization. nih.gov

The 3,5-dimethoxyphenyl ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. wikipedia.org The two methoxy (B1213986) groups are strong activating groups and are ortho, para-directors. libretexts.org Consequently, electrophilic substitution is expected to occur predominantly at the C2, C4, and C6 positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a halogen source and a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst like AlCl₃. umkc.eduyoutube.com The electron-rich nature of the dimethoxybenzene ring facilitates this reaction. youtube.comyoutube.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Nucleophilic aromatic substitution on the 3,5-dimethoxyphenyl ring is generally unfavorable due to the electron-donating nature of the methoxy groups. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to proceed. nih.gov

Variations in linkers can be achieved by synthesizing derivatives where a spacer is introduced between the phenyl ring and the guanidine moiety. This could be accomplished through multi-step synthetic sequences, for example, by first functionalizing 3,5-dimethoxyaniline or a related precursor with a linker containing a reactive group, which is then converted to the guanidine. The synthesis of guanidine derivatives with various linkers has been explored, for instance, in the preparation of inhibitors of enzymes like Mitogen- and Stress-activated protein Kinase 1 (MSK1). nih.gov

Table 2: Potential Aryl Ring Substitutions on this compound

Reaction Type Reagent(s) Expected Position of Substitution Product Feature
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃ C2, C4, C6 Halogenated phenylguanidine
Nitration HNO₃/H₂SO₄ C2, C4, C6 Nitrated phenylguanidine
Friedel-Crafts Alkylation R-X / AlCl₃ C2, C4, C6 Alkyl-substituted phenylguanidine
Friedel-Crafts Acylation RCOCl / AlCl₃ C2, C4, C6 Acyl-substituted phenylguanidine

Guanidine and its derivatives are effective ligands for a wide range of metal ions due to the presence of multiple nitrogen donor atoms. The this compound ligand can coordinate to metal centers in a monodentate or bidentate fashion through its nitrogen atoms. The resulting metal complexes have applications in catalysis and materials science.

The coordination chemistry of N-arylguanidines has been explored with various transition metals. For example, nickel(II) complexes with sulfur-containing phosphine (B1218219) ligands have been used as catalysts in Kumada coupling reactions. chemrxiv.org The electronic properties of the aryl substituent on the guanidine ligand can significantly influence the stability and reactivity of the metal complex. The electron-donating methoxy groups on the phenyl ring of this compound would be expected to increase the electron density on the nitrogen donors, potentially enhancing the stability of the resulting metal complexes.

The synthesis of such complexes typically involves the reaction of a metal salt with the guanidine ligand in a suitable solvent. The stoichiometry of the reaction and the nature of the metal and other ligands present will determine the final structure of the complex. For instance, dizinc (B1255464) complexes have been formed using terpyridyl ligands, where the metal centers are bridged by the ligand. researchgate.net The coordination chemistry of f-elements (lanthanides and actinides) with pnictogen-based ligands has also been an area of growing interest, highlighting the versatility of ligands with donor atoms from group 15. nih.govnih.gov

Table 3: Potential Metal Complex Formation with this compound as a Ligand

Metal Ion Family Potential Coordination Modes Resulting Complex Type Potential Applications
Transition Metals (e.g., Ni, Pd, Zn) Monodentate, Bidentate (chelating or bridging) Coordination complexes Catalysis (e.g., cross-coupling reactions) chemrxiv.org
Lanthanides/Actinides Monodentate, Bidentate Organometallic/Coordination complexes Materials science, separation processes nih.govnih.gov

Iii. Advanced Structural Characterization and Spectroscopic Analysis

Solid-State Structural Determination

In the solid state, the arrangement of molecules is determined through X-ray diffraction methods, which reveal precise information about crystal structure, intermolecular forces, and molecular conformation.

Single crystal X-ray diffraction is the premier technique for obtaining an unambiguous three-dimensional molecular structure. While a dedicated study for N-(3,5-dimethoxyphenyl)guanidine is not detailed in the provided sources, analysis of closely related N,N'-substituted guanidines allows for a robust extrapolation of its likely structural characteristics. mdpi.com

The crystal lattice of guanidine (B92328) derivatives is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds. The guanidinyl group is an excellent hydrogen bond donor and acceptor, leading to the formation of stable, often complex, hydrogen-bonding networks. nih.gov In substituted guanidines, intermolecular hydrogen bonds are crucial for the performance of the molecule or material. mdpi.com

For instance, the planarity of the guanidinyl unit and the orientation of the phenyl ring relative to it are key conformational features. The dihedral angle between the plane of the phenyl ring and the guanidinyl group dictates the degree of conjugation and steric hindrance. In a series of related guanidines, the N-C-N-C torsion angles were found to determine the cis or trans relationship of the substituents relative to the central C=N double bond. mdpi.com For a molecule like this compound, one would expect specific dihedral angles that minimize steric clash while maximizing favorable electronic and intermolecular interactions. mdpi.comresearchgate.net

Table 1: Typical Bond and Torsion Angles in Substituted Guanidines Data derived from analogous structures. mdpi.com

ParameterDescriptionTypical Value (°)
N-C-N (Internal)Bond angle within the guanidinyl group involving the imino nitrogen.~126
N-C-N (External)Bond angle within the guanidinyl group involving the amino nitrogens.~116-118
N-C-N-C (Torsion)Dihedral angle defining the orientation of the aryl substituent.Variable, often near 0° or 180° depending on cis/trans tautomer.

Powder X-ray diffraction (PXRD) is a fundamental technique used to characterize crystalline solids. rsc.org It is primarily employed to identify crystalline phases, assess sample purity, and determine unit cell parameters. researchgate.netgovinfo.gov For a newly synthesized batch of this compound, PXRD would serve as a crucial quality control step. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), provides a unique fingerprint for the crystalline solid. nist.gov By comparing the experimental pattern to a calculated pattern derived from single-crystal data, one can confirm the bulk material's identity and structural integrity. While specific PXRD data for this compound are not publicly available, the technique remains essential for its solid-state characterization. researchgate.net

Single Crystal X-ray Diffraction Studies

Solution-Phase Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for confirming the chemical structure and understanding the electronic environment of the molecule in solution.

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule. researchgate.net

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The protons of the guanidinyl group (N-H) are expected to appear as broad singlets due to exchange processes and quadrupolar coupling with the nitrogen atoms; their chemical shift would be sensitive to solvent and concentration. mdpi.com The aromatic protons on the dimethoxyphenyl ring would appear as distinct signals in the aromatic region. The single proton at the C4 position would likely be a triplet, while the two equivalent protons at the C2 and C6 positions would appear as a doublet. The methoxy (B1213986) groups (-OCH₃) would give rise to a sharp singlet, typically integrating to six protons. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides a count of unique carbon environments. bhu.ac.in The most downfield signal would correspond to the central guanidinyl carbon (C=N), which is characteristically found in the 160-170 ppm range for similar structures. researchgate.net The carbon atoms of the phenyl ring would resonate in the 100-160 ppm region, with those bearing methoxy groups (C3/C5) and the nitrogen substituent (C1) appearing at lower field. The methoxy carbons themselves would produce a signal around 55-60 ppm. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on analogous structures in DMSO-d₆. mdpi.comnih.gov

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH (Guanidinyl)7.5 - 8.5Broad Singlet3H
Ar-H (C2, C6)~6.5Doublet2H
Ar-H (C4)~6.2Triplet1H
-OCH₃~3.7Singlet6H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures. researchgate.netmdpi.com

CarbonPredicted Chemical Shift (δ, ppm)
C (Guanidinyl)~160
C3, C5 (Ar, C-O)~161
C1 (Ar, C-N)~140
C2, C6 (Ar, C-H)~98
C4 (Ar, C-H)~95
-OCH₃~55

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The guanidinium (B1211019) group is known to exhibit characteristic vibrational modes. The N-H stretching vibrations are typically observed in the high-frequency region, generally above 3000 cm⁻¹. researchgate.net Bending modes of the H-N-H groups in guanidinium are also prominent and have been identified in aqueous solutions, providing insight into intermolecular interactions. dntb.gov.ua The C=N stretching vibration of the guanidinium core is another key feature, expected in the 1600-1680 cm⁻¹ region.

The 3,5-dimethoxy-substituted phenyl ring contributes several characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ range. The methoxy groups (-OCH₃) introduce strong, characteristic C-O stretching bands, which are anticipated in the 1200-1100 cm⁻¹ region. researchgate.net

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. currentseparations.com For this compound, Raman spectroscopy would be particularly useful for analyzing the symmetric vibrations of the phenyl ring and the C=N bond of the guanidine core. dntb.gov.ua

Table 1: Predicted Major Vibrational Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Typical Intensity (IR)
N-H StretchGuanidinium3100 - 3400Medium-Strong
Aromatic C-H StretchPhenyl Ring3000 - 3100Medium-Weak
C=N StretchGuanidinium1600 - 1680Strong
H-N-H BendGuanidinium1580 - 1650Strong
Aromatic C=C StretchPhenyl Ring1450 - 1600Variable
Asymmetric C-O-C StretchMethoxy Ether1200 - 1275Strong
Symmetric C-O-C StretchMethoxy Ether1000 - 1075Medium

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. Using techniques like electrospray ionization (ESI), the molecule is ionized, typically by protonation of the highly basic guanidine group, and the mass-to-charge ratio (m/z) of the resulting ion is measured.

For this compound (molecular formula C₉H₁₃N₃O₂), the expected exact mass is approximately 195.1008 g/mol . In positive ion mode ESI-MS, the protonated molecule, [M+H]⁺, would be observed with an m/z of approximately 196.1086.

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF), allows for the determination of elemental composition and detailed fragmentation analysis (MS/MS). nih.gov The fragmentation pattern of this compound can be predicted by analogy to structurally similar compounds like isopropoxy benzene (B151609) guanidine. nih.gov The product ion scan would reveal characteristic fragment ions resulting from the cleavage of specific bonds.

Key fragmentation pathways would likely include:

Loss of the guanidine group: Cleavage of the C-N bond connecting the phenyl ring to the guanidine moiety, leading to a fragment ion corresponding to protonated 3,5-dimethoxyaniline (B133145).

Fragmentation of the guanidine moiety: Loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the parent ion.

Loss of methoxy groups: Cleavage of the methyl group (-CH₃) from a methoxy substituent.

The fragmentation of the core guanidine structure is well-understood from studies on guanidine itself and its derivatives like N,N'-diphenylguanidine. nist.govnist.gov

Table 2: Predicted m/z Values for Major Ions of this compound in ESI-MS/MS

IonProposed Structure / OriginPredicted m/z
[M+H]⁺Protonated Parent Molecule196.11
[M+H - NH₃]⁺Loss of ammonia from the guanidine group179.08
[C₈H₁₁O₂N]⁺Protonated 3,5-dimethoxyaniline (loss of CH₂N₂)154.08
[C₈H₁₀O₂]⁺˙3,5-dimethoxyphenyl cation (loss of guanidine)154.06
[C₇H₇O₂]⁺Fragment from loss of the guanidine and a methyl group139.04

This combination of spectroscopic data provides a robust and detailed characterization of this compound, confirming its molecular identity and providing a basis for further analytical studies.

The requested analyses, including:

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Natural Bonding Orbital (NBO) Analysis

Analysis of Electron Density and Electrostatic Potentials

Molecular Docking for Ligand-Target Interactions

require specific computational studies to have been performed and published for this exact molecule. The absence of such dedicated research in accessible scientific databases prevents the creation of the specified content. While general methodologies for these computational techniques are well-documented, their direct application and the resulting data for this compound have not been found.

Iv. Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation

Molecular Dynamics Simulations

No published studies were found that have conducted molecular dynamics simulations on N-(3,5-dimethoxyphenyl)guanidine to analyze its conformational dynamics, stability, or interactions with solvent molecules or biological macromolecules.

In Silico Prediction of Interaction Mechanisms and Binding Affinities

There is no available research detailing the in silico prediction of interaction mechanisms or the calculation of binding affinities for this compound with any specific biological targets.

Prediction of Spectroscopic Parameters

Computational Spectroscopy (e.g., IR, NMR)

A search of scientific databases yielded no studies that have used computational methods, such as Density Functional Theory (DFT), to predict the infrared (IR) or nuclear magnetic resonance (NMR) spectra of this compound.

Exploration of Advanced Properties

Nonlinear Optical (NLO) Properties and Hyperpolarizabilities

There is no literature available that explores the nonlinear optical (NLO) properties or calculates the hyperpolarizabilities of this compound.

V. Biological Activities and Molecular Mechanisms of N 3,5 Dimethoxyphenyl Guanidine and Its Analogues in Vitro Research

Antimicrobial Activity Studies

Guanidine-containing compounds have demonstrated notable antimicrobial properties, and N-(3,5-dimethoxyphenyl)guanidine analogues are no exception. Their activity has been evaluated against a range of bacterial and fungal pathogens.

The antibacterial effects of guanidine (B92328) derivatives have been observed against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Some analogues have shown effectiveness against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net For instance, certain guanidine compounds exhibit potent activity against Gram-positive pathogens. nih.gov The mechanism of action is often attributed to the ability of the guanidine group to interact with and disrupt the bacterial cell membrane. nih.govnih.gov

Specifically, some guanidine derivatives have shown good in vitro antibacterial activity against Staphylococcus aureus strains. mdpi.com However, their efficacy against Gram-negative bacteria can be more variable. While some studies report activity against Gram-negative strains, the minimum inhibitory concentrations (MICs) are often higher compared to those for Gram-positive bacteria. researchgate.net The outer membrane of Gram-negative bacteria can act as a barrier, preventing some guanidine compounds from reaching their target. nih.govfrontiersin.org Interestingly, some guanidine compounds that lack intrinsic activity against Gram-negative bacteria can enhance the efficacy of other antibiotics, like rifampicin, against multidrug-resistant strains. nih.gov

Table 1: Antibacterial Activity of Selected Guanidine Analogues

Compound/Analogue Bacterial Strain(s) Observed Effect Reference(s)
Guanidine Derivatives Gram-positive bacteria (including MRSA) Effective, with MICs from 7.8 µM researchgate.net
Guanidine Derivatives Gram-negative bacteria Higher MICs compared to Gram-positive researchgate.net
Isopropoxy Benzene (B151609) Guanidine (IBG) Gram-positive pathogens Efficient antibacterial activity nih.gov
Guanidine-core small molecules Staphylococcus aureus Good in vitro antibacterial activity mdpi.com
Guanethidine Multidrug-resistant Gram-negative bacteria Synergistic effect with rifampicin nih.gov

The guanidine moiety is a key feature in a variety of compounds with antifungal properties. nih.govdntb.gov.ua Analogues of this compound have been part of this exploration, with studies evaluating their effectiveness against various fungal pathogens. researchgate.netnih.gov Research has shown that certain guanidine-containing compounds can inhibit the growth of yeasts such as Candida albicans and Cryptococcus neoformans, as well as filamentous fungi like Trichophyton mentagrophytes. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for antifungal activity have been reported to start from 62.5 µM for some derivatives. researchgate.net The mechanism of antifungal action is often linked to the disruption of the fungal cell wall and membrane integrity. mdpi.com

Table 2: Antifungal Activity of Selected Guanidine Analogues

Compound/Analogue Fungal Strain(s) Observed Effect Reference(s)
Guanidine Derivatives Yeasts and Trichophyton mentagrophytes MICs from 62.5 µM researchgate.net
Guanidine-functionalized labdane (B1241275) diterpenoids Candida albicans Antifungal activity nih.gov
N-[2-(naphthalen-1-yl)ethyl]-5-phenyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine Cryptococcus neoformans High inhibition (MIC ≤ 0.25 µg/mL) researchgate.net

Anticancer and Cytotoxic Investigations

The cytotoxic potential of this compound and its analogues against various cancer cell lines has been a significant area of research. These studies have not only determined their antiproliferative effects but have also delved into the underlying molecular mechanisms.

A number of studies have demonstrated the dose-dependent antiproliferative activity of guanidine derivatives against a panel of human cancer cell lines. conicet.gov.ar These include cell lines from various cancer types such as breast (MCF-7, MDA-MB-231), lung (A549, H226), colon (HT29, WIDR), prostate (PC3), melanoma (A375), ovarian (IGROV), and renal (A498, EVSAT) cancers. conicet.gov.ar For instance, some novel diisoquinoline derivatives containing a guanidine-like moiety showed cytotoxic and antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cells. researchgate.net Similarly, certain guanidinium-functionalized amphiphilic random copolymers exhibited a broad spectrum of anticancer activity. nih.gov The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various analogues, showcasing a range of potencies. conicet.gov.arresearchgate.net

Table 3: Antiproliferative Activity of this compound Analogues in Various Cancer Cell Lines

Cancer Cell Line Cancer Type Compound/Analogue IC50 Value Reference(s)
A549 Lung Carcinoma 1D-142 (analogue) 8-15 µM conicet.gov.ar
HT29 Colorectal Adenocarcinoma 1D-142 (analogue) 8-15 µM conicet.gov.ar
PC3 Prostate Adenocarcinoma 1D-142 (analogue) 8-15 µM conicet.gov.ar
A375 Skin Melanoma 1D-142 (analogue) 8-15 µM conicet.gov.ar
MDA-MB-231 Breast Adenocarcinoma 1D-142 (analogue) 8-15 µM conicet.gov.ar
MCF-7 Breast Adenocarcinoma Novel diisoquinoline derivative 21 ± 2 µM (24h), 6 ± 2 µM (48h) researchgate.net

Research into the anticancer mechanisms of this compound analogues has revealed their ability to interfere with specific oncogenic signaling pathways. A key target identified is the Rac1 protein, a member of the Rho GTPase family that plays a crucial role in cell motility, proliferation, and survival. conicet.gov.arnih.gov

Specifically, certain N,N'-disubstituted guanidine derivatives have been developed as inhibitors of the interaction between Rac1 and its guanine (B1146940) nucleotide exchange factors (GEFs). conicet.gov.ar By preventing this interaction, these compounds block the activation of Rac1 and its downstream signaling cascades, such as the Rac1-PAK1 axis. conicet.gov.ar This inhibition has been shown to have antiproliferative effects in cancer cells where Rac1 is overexpressed or hyperactivated. conicet.gov.ar The development of these inhibitors represents a targeted approach to cancer therapy, aiming to disrupt specific molecular events that drive tumor progression. conicet.gov.arnih.gov

Other Investigated Biological Activities

Beyond their antimicrobial and anticancer properties, guanidine-containing compounds have been explored for a wide range of other biological activities. The guanidine group is a privileged scaffold in medicinal chemistry due to its ability to participate in various biological interactions. nih.govnih.gov While specific in vitro studies on other activities of this compound itself are limited in the provided context, the broader class of guanidine derivatives has been investigated for potential applications as anti-inflammatory agents, inhibitors of nitric oxide synthase, and modulators of ion channels like the Na+/H+ exchanger. nih.gov These diverse activities highlight the versatility of the guanidine functional group in drug design and development. nih.govnih.gov

Antioxidant Potential

The antioxidant capacity of guanidine derivatives has been a subject of interest. While direct studies on the antioxidant potential of this compound are not extensively detailed in the provided context, the broader class of guanidinium-rich molecules and related phenolic compounds have demonstrated notable antioxidant properties. For instance, curcuminoid N-alkylpyridinium salts, which share some structural similarities with phenolic guanidines, have been shown to possess significant antioxidant capacity in vitro. nih.gov These derivatives, particularly those with multiple methoxyl groups on the phenyl ring, exhibited potent free radical scavenging activity in assays like the 1,1-diphenyl-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays. nih.gov The number and position of hydroxyl and methoxyl groups on the aromatic ring are hypothesized to play a crucial role in their antioxidant efficacy. nih.gov Furthermore, cyanobacteria, a source of various metabolites including antioxidants, have been studied for their ability to counteract oxidative stress, suggesting that natural product scaffolds can be a source of potent antioxidant compounds. nih.gov

Antidiabetic Activity (Preclinical and Computational Assessment)

In the realm of antidiabetic research, various guanidine-containing compounds and plant extracts have been evaluated for their potential to manage diabetes through in vitro assays. These assays often focus on mechanisms such as the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase, and the enhancement of glucose uptake by cells.

For example, a triterpene glycoside fraction isolated from Gymnema sylvestre demonstrated significant α-glucosidase inhibitory activity. nih.gov This fraction also showed the ability to increase glucose-stimulated insulin (B600854) secretion in MIN6 pancreatic β-cells and enhance the expression of the glucose transporter GLUT2. nih.gov Similarly, ethanolic extracts of Cassia nemophila pods have been shown to enhance glucose uptake by yeast cells and possess glucose adsorption capacity, indicating a potential to reduce postprandial hyperglycemia. nih.gov

Computational assessments, often used in conjunction with in vitro studies, help in understanding the interaction of these compounds with their molecular targets. While specific computational studies on this compound for antidiabetic activity were not detailed in the provided results, the general approach involves docking studies to predict the binding affinity of compounds to key enzymes and receptors involved in glucose metabolism.

Table 1: In Vitro Antidiabetic Activities of Selected Compounds and Extracts

Compound/ExtractAssayKey FindingsReference
Triterpene Glycoside Fraction (Gymnema sylvestre)α-Glucosidase InhibitionShowed 53.3% inhibition. nih.gov
Triterpene Glycoside Fraction (Gymnema sylvestre)Glucose-Stimulated Insulin Secretion (MIN6 cells)Increased insulin secretion up to 1.34-fold. nih.gov
Ethanolic Extract of Cassia nemophila PodsYeast Glucose UptakeEnhanced glucose uptake by yeast cells. nih.gov
Ethanolic Extract of Cassia nemophila PodsGlucose AdsorptionDemonstrated significant glucose adsorption capacity. nih.gov
Wogonin (Tetracera indica)In vivo (STZ-NA induced diabetic rats)Enhanced insulin secretion and regenerated pancreatic β-cells. researchgate.net

Antiviral Activity

Guanidine and its derivatives have a history of investigation for their antiviral properties. Early research identified a substituted guanidine, ICI 65,709, which demonstrated good in vitro activity against a wide range of rhinovirus serotypes, the causative agents of the common cold, as well as other picornaviruses. nih.gov The structure-activity relationship of various natural product derivatives has been explored to understand the features that confer antiviral activity. For alkaloids, the presence of nitrogen-containing heterocycles is often crucial. nih.gov In the case of flavonoids, the number and position of hydroxyl groups on the B-ring can significantly influence their antiviral potency. nih.gov For instance, a greater number of hydroxyl groups on the B-ring has been correlated with more potent antiviral activity. nih.gov

Antimalarial Activity

The urgent need for new antimalarial drugs has driven research into various chemical scaffolds, including guanidine alkaloids. Batzelladines, a class of guanidine alkaloids isolated from marine sponges, have shown potent antiplasmodial activity. nih.gov Specifically, batzelladine F demonstrated a significant reduction in parasitemia in an in vivo mouse model of malaria. nih.gov

The in vitro antiplasmodial activity of various plant extracts has also been evaluated. For example, the ethanol (B145695) extract of Erythrina sigmoidea stem bark showed promising activity against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of Plasmodium falciparum. frontiersin.org The activity of such extracts is often classified based on their IC50 values, with high activity being in the low microgram per milliliter range. frontiersin.org Proguanil, a guanidine-derived antimalarial, is a prodrug that is metabolized to its active form, cycloguanil. researchgate.net

Table 2: In Vitro Antimalarial Activity of Selected Compounds and Extracts

Compound/ExtractPlasmodium falciparum StrainIC50 ValueReference
Batzelladine FNot SpecifiedPotent antiplasmodial activity nih.gov
Ethanol Extract of Erythrina sigmoideaChloroquine-sensitive (Pf3D7)6.44 ± 0.08 µg/mL frontiersin.org
Ethanol Extract of Erythrina sigmoideaChloroquine-resistant (PfDd2)7.53 ± 0.22 µg/mL frontiersin.org
Aqueous Extract of Erythrina sigmoideaChloroquine-sensitive (Pf3D7)29.51 ± 3.63 µg/mL frontiersin.org
Aqueous Extract of Erythrina sigmoideaChloroquine-resistant (PfDd2)35.23 ± 3.17 µg/mL frontiersin.org

Anti-inflammatory and Anti-platelet Effects

Guanidine derivatives have been investigated for their effects on platelet aggregation, a key process in thrombosis and inflammation. Some aryl guanidine-like compounds have been found to inhibit platelet aggregation induced by agonists like ADP and collagen. nih.govrsc.org These effects are thought to be beneficial in reducing tumor cell-platelet interactions as well. nih.govrsc.org

A novel guanidine derivative, KR-32570, demonstrated significant inhibition of washed rabbit platelet aggregation induced by various agents including collagen, thrombin, and arachidonic acid. nih.gov Its mechanism of action is believed to involve the inhibition of arachidonic acid release, thromboxane (B8750289) A2 synthase, and the mobilization of cytosolic calcium. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone subunit have also shown antiplatelet and antithrombotic activities in vitro. mdpi.com These compounds inhibited platelet aggregation induced by ADP and arachidonic acid. mdpi.com

Sigma Receptor Ligand Activity

This compound analogues have been synthesized and evaluated as ligands for sigma receptors, which are implicated in various neurological conditions. Di-o-tolyl-guanidine (o-DTG) and its derivatives are known pan-selective sigma receptor ligands. nih.gov Radioligand binding assays are commonly used to determine the affinity of these compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.govunict.it For example, 3H-pentazocine is used to label σ1 receptors, and [3H]o-DTG is used for σ2 receptors. nih.gov The affinity is typically expressed as the inhibition constant (Ki).

Derivatives of DTG have been synthesized to develop compounds with greater potency. nih.gov For instance, N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) was found to be a potent pan-selective sigma ligand. nih.gov The development of selective sigma-1 receptor ligands is an active area of research for potential therapeutic applications, including the treatment of neuropathic pain. unict.it

Table 3: Sigma Receptor Binding Affinities of Selected Guanidine Derivatives

CompoundReceptor SubtypeKi (nM)Reference
N,N′-di-o-tolyl-guanidine (o-DTG)σ1Not specified, but used as a reference nih.gov
N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG)σ1Significantly lower than o-DTG nih.gov
N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG)σ2Significantly lower than o-DTG nih.gov

Elucidation of Molecular Mechanisms

The diverse biological activities of this compound and its analogues stem from their interactions with various molecular targets. The guanidinium (B1211019) group, being protonated at physiological pH, plays a crucial role in these interactions.

Sigma Receptors: As sigma receptor ligands, these compounds can modulate intracellular calcium levels and interact with N-methyl-D-aspartate receptors (NMDAr), which can influence neuronal excitability. unict.it The binding to sigma receptors is often stabilized by interactions with specific amino acid residues within the receptor's binding pocket. nih.gov

Antimalarial and Antiviral Mechanisms: In the context of antimalarial activity, guanidine-derived compounds can interfere with essential metabolic pathways in the parasite. researchgate.net For antiviral activity, the mechanism can involve the inhibition of viral entry, replication, or other key stages of the viral life cycle. nih.gov

Anti-platelet Effects: The anti-platelet effects of guanidine derivatives can be mediated through the inhibition of enzymes like cyclooxygenase (COX) and thromboxane synthase, as well as by blocking ion channels such as the sodium/hydrogen exchanger-1 (NHE-1). nih.govmdpi.com

Cellular Uptake: The guanidinium group is also a key feature of cell-penetrating peptides, facilitating their entry into cells. This process is thought to involve interactions with deprotonated fatty acids in the cell membrane, leading to the formation of transient channels. nih.gov This mechanism could be relevant for the intracellular delivery of guanidine-containing drugs.

Protein-Ligand Binding Interactions (e.g., Hydrogen Bonding, π-Cation Interactions)

The guanidinium group's positive charge and hydrogen bonding capabilities allow it to engage in specific interactions with biological macromolecules. mdpi.com These interactions are crucial for the biological activity of guanidine-containing compounds.

π-Cation Interactions: Aromatic systems, such as the phenyl ring in this compound, can interact favorably with cations through π-cation interactions. The guanidinium cation has been shown to participate in these interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govnih.gov These interactions, where the positive charge of the guanidinium ion is attracted to the electron-rich face of the aromatic ring, play a significant role in protein structure and ligand recognition. nih.govnih.gov In fact, the arginine side chain, which contains a guanidinium group, is more frequently involved in cation-π interactions in proteins than the lysine (B10760008) side chain. sci-hub.st The binding of guanidinium to proteins is a recognized phenomenon, and these interactions can influence protein stability and function. nih.gov

The interplay of hydrogen bonding and π-cation interactions is a recurring theme in the binding of guanidinium-containing ligands to proteins. For instance, in the guanidine-I riboswitch, the guanidinium ligand is recognized through a combination of hydrogen bonds to guanine bases and phosphate (B84403) oxygens, as well as π-cation interactions with guanine bases. rcsb.org

Enzyme Inhibition Studies (e.g., Signal Peptidase IB, Aldehyde Dehydrogenase)

Guanidine-containing compounds have been investigated as inhibitors of various enzymes.

Aldehyde Dehydrogenase (ALDH): Aldehyde dehydrogenases are a superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids. nih.gov Inhibition of specific ALDH isozymes, such as ALDH1 and ALDH2, has been explored for therapeutic purposes. researchgate.netnih.gov While direct studies on this compound and ALDH are not prevalent in the provided search results, the general class of guanidine derivatives has been considered in the context of enzyme inhibition. For instance, some irreversible inhibitors of ALDH2 possess a 3-amino-1-phenylpropan-1-one (B184242) core structure. nih.gov The guanidine moiety's ability to interact with active site residues could make it a candidate for designing novel ALDH inhibitors.

Ion Channel Modulation (e.g., Voltage-Gated Potassium Channels)

Guanidine and its derivatives are known to modulate the activity of ion channels, particularly voltage-gated potassium (Kv) channels. nih.gov

Voltage-Gated Potassium (Kv) Channels: Guanidine compounds can act as inhibitors of Kv channels. nih.gov This inhibition is thought to occur through binding within the intracellular pore of the channel, leading to stabilization of a closed state. nih.gov The modulation of Kv channels can affect cellular excitability, making these channels important therapeutic targets for a range of conditions. nih.gov The guanidinium group's positive charge is a key determinant of its interaction with the channel pore.

Structure-Activity Relationship (SAR) Analysis based on Biological Data

The biological activity of guanidine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological function. mdpi.com

For guanidine compounds, SAR studies have revealed the importance of several features:

Substitution on the Guanidine Group: The nature and position of substituents on the guanidine moiety can significantly impact activity. For example, in a study of guanidine alkyl derivatives, N,N-dimethyl guanidine was found to be active, while N,N'-dimethyl guanidine was inactive, highlighting the importance of the substitution pattern. nih.gov

The Aryl Moiety: The nature of the aromatic ring and its substituents also plays a crucial role. In the case of this compound, the dimethoxy substitution pattern on the phenyl ring would be expected to influence its electronic properties and steric profile, thereby affecting its binding to biological targets.

The Linker: The connection between the guanidine group and the aryl moiety is another critical factor. Studies on other guanidine-containing compounds have shown that the length and flexibility of this linker can modulate potency. nih.gov

SAR studies are essential for the rational design of more potent and selective guanidine-based therapeutic agents. researchgate.netnih.gov

Vi. Applications in Chemical Sciences Research

Catalysis and Organic Synthesis

The strong basicity and nucleophilicity of the guanidine (B92328) moiety make it a powerful tool in catalysis and organic synthesis. springerprofessional.depku.edu.cn

Organocatalysis and Superbasicity Applications

Guanidines are classified as superbases, meaning they are significantly more basic than conventional amine bases. This high basicity is a result of the resonance stabilization of the corresponding protonated form, the guanidinium (B1211019) cation. wikipedia.org This property allows them to deprotonate even weakly acidic C-H bonds, enabling a range of organic transformations.

While specific studies on the organocatalytic use of N-(3,5-dimethoxyphenyl)guanidine are not prominent in the literature, N-aryl guanidines are known to catalyze reactions such as Michael additions, Henry (nitroaldol) reactions, and epoxidations. The catalytic cycle typically involves the guanidine acting as a Brønsted base to activate a substrate. The electron-donating methoxy (B1213986) groups on the phenyl ring of this compound would be expected to enhance the basicity of the guanidine nitrogen atoms, potentially leading to higher catalytic activity compared to unsubstituted or electron-deficient aryl guanidines.

Ligand Design for Metal-Catalyzed Reactions

Guanidines and their deprotonated forms, guanidinates, are excellent ligands for a wide variety of metals across the periodic table. springerprofessional.de Their multidentate nature and strong σ-donating ability allow them to form stable metal complexes that can be employed as catalysts in various transformations. The substitution pattern on the guanidine nitrogen atoms can be readily modified to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. pku.edu.cnrsc.org

N-aryl guanidines have been successfully used as ligands in transition metal-catalyzed reactions, including cross-coupling reactions. rsc.org For instance, palladium complexes bearing guanidine ligands have shown efficacy in reactions like the Suzuki-Miyaura and Heck couplings. The this compound ligand, with its specific steric bulk and electronic properties, could potentially offer unique advantages in terms of catalyst stability and reactivity in such processes.

Use as a Reagent in Diverse Organic Transformations

Guanidines serve as versatile reagents in organic synthesis, most notably in the preparation of other guanidine-containing molecules through a process called guanidinylation. organic-chemistry.org This is of significant importance as the guanidine moiety is a key structural feature in many biologically active natural products and pharmaceutical agents. nih.gov

Various reagents have been developed for the efficient transfer of a guanidinyl group to an amine. While specific protocols detailing the use of this compound as a guanylating agent are not readily found, the general principle involves the reaction of an amine with a suitable guanidinylating agent. The reactivity of such agents can be influenced by the substituents on the guanidine core.

Materials Science and Supramolecular Chemistry

The ability of the guanidinium group to form multiple, directional hydrogen bonds makes it a valuable building block in supramolecular chemistry and the design of advanced materials.

Development of Smart Materials

The development of "smart" materials, which respond to external stimuli such as changes in pH, temperature, or light, is a rapidly growing area of research. The guanidinium group is an attractive component for such materials due to its pH-responsive nature. At neutral and acidic pH, it exists in its protonated, charged form, while at high pH, it is deprotonated and neutral. This change in charge can trigger significant changes in the properties of a material, such as its solubility, shape, or color. While there is no specific literature on the incorporation of this compound into smart materials, the fundamental principles suggest its potential utility in this area.

Molecular Glues and Self-Assembly Systems

"Molecular glues" are small molecules that can induce or stabilize interactions between two or more molecules, leading to the formation of larger, self-assembled structures. The guanidinium group's capacity for strong and specific hydrogen bonding interactions makes it an ideal functional group for the design of molecular glues and other self-assembling systems. These interactions can drive the formation of well-ordered supramolecular architectures, such as gels, liquid crystals, and polymers. Although research has not specifically highlighted this compound in this context, the combination of the hydrogen-bonding guanidinium group and the aromatic stacking potential of the dimethoxyphenyl ring could provide a powerful platform for the rational design of novel self-assembling systems.

Formation of Multi-component Crystals and Co-crystals

The formation of multi-component crystals, such as co-crystals and salts, is a widely utilized strategy in crystal engineering to modify the physicochemical properties of solid-state materials, including solubility and bioavailability, without altering the chemical structure of the active pharmaceutical ingredient. ijpsm.com This technique involves combining a target molecule with a selected coformer, often through hydrogen bonds or other non-covalent interactions, to create a new crystalline solid with a unique structure. ijpsm.comresearchgate.net

While the guanidinium group is a strong hydrogen-bond donor and is known to form robust interactions with acceptors like carboxylic acids, leading to the formation of co-crystals or salts, specific studies detailing the formation of multi-component crystals or co-crystals involving this compound are not prominently available in the reviewed scientific literature. General principles suggest that the guanidine moiety of this compound would be expected to form strong hydrogen bonds with carboxylic acid coformers. However, dedicated research on the synthesis and characterization of such systems for this specific compound has not been identified.

Analytical Chemistry Method Development

The development of robust analytical methods is crucial for the quantification and characterization of chemical compounds in various matrices. For guanidine-containing molecules, methodologies often focus on chromatographic and spectroscopic techniques.

Chromatographic Methodologies (e.g., HPLC with Pre-column Derivatization)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry. However, compounds that lack a strong chromophore or fluorophore, such as some guanidines, may exhibit poor sensitivity with standard UV-Visible or fluorescence detectors. researchgate.net To overcome this, pre-column derivatization is a common strategy. This process involves a chemical reaction to attach a molecule (a derivatizing agent) to the analyte, thereby enhancing its detectability. researchgate.netnih.gov

For the broader class of guanidino compounds, several pre-column derivatization reagents have been investigated to improve their determination by HPLC. researchgate.net Reagents like ninhydrin (B49086) have been used, which react with guanidino compounds under specific conditions to yield fluorescent derivatives, allowing for sensitive detection. researchgate.net Other reagents used for derivatizing amine-containing compounds, which could potentially be adapted for guanidines, include dansyl chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl), and 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). researchgate.netmdpi.com

Despite these general approaches for guanidines and amines, specific research detailing the development and application of HPLC methods with pre-column derivatization for the quantitative analysis of this compound was not found in the surveyed literature. The selection of an appropriate derivatization agent would depend on the reactivity of the guanidine group in this compound and the desired detection method.

Table 1: Common Pre-column Derivatization Reagents for Amine and Guanidino Compounds

Derivatizing ReagentAbbreviationFunctional Group TargetedDetection Method
Ninhydrin-Guanidino Groups, Primary AminesFluorescence, UV-Vis
Dansyl ChlorideDNS-ClPrimary and Secondary AminesFluorescence
9-Fluorenylmethyl chloroformateFmoc-ClPrimary and Secondary AminesFluorescence
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazoleNBD-ClPrimary and Secondary AminesFluorescence
Benzoin (B196080)-Guanidino CompoundsFluorescence
PhenylisothiocyanatePITCPrimary and Secondary AminesUV-Vis

This table represents reagents used for the general classes of amines and guanidines; their specific applicability to this compound has not been documented in the reviewed sources.

Spectroscopic Detection Enhancements

Enhancing spectroscopic detection is intrinsically linked to derivatization strategies. The introduction of a chromophoric or fluorophoric tag via derivatization directly leads to improved detection by UV-Visible or fluorescence spectroscopy, respectively. researchgate.net For instance, the reaction of guanidino compounds with benzoin can yield highly fluorescent derivatives, significantly lowering the limits of detection. nih.gov

The introduction of an auxochromic group, such as a methacryloyl group, into a guanidinium cation has been shown to cause a red shift in the attenuation band, making it more suitable for UV-Vis detection. researchgate.net Furthermore, the formation of complexes can also shift the absorption bands, which can be utilized for analytical purposes. researchgate.net

While these principles are well-established for guanidine-containing structures, specific studies focused on enhancing the spectroscopic detection of this compound through derivatization or other means are not available in the reviewed scientific literature. Future research could explore the synthesis of derivatives of this compound with tailored spectroscopic properties for improved analytical monitoring.

Vii. Future Perspectives and Emerging Research Avenues

Design of Next-Generation Guanidine (B92328) Derivatives with Enhanced Specificity

The development of new guanidine derivatives is a key area of interest. For instance, research into N,N'-diarylguanidine derivatives has led to the synthesis of compounds with high selectivity for NMDA receptor ion channel sites over sigma receptors. nih.gov This is achieved by introducing specific substituents on the guanidine nitrogen atoms. nih.gov For example, the addition of methyl and ethyl groups has been shown to significantly reduce affinity for sigma receptors while maintaining or even increasing affinity for the target NMDA receptor site. nih.gov

Similarly, the synthesis of novel N,N′,N″-tris(3-dimethylaminopropyl)guanidine highlights the importance of intramolecular hydrogen bonding in enhancing the basicity and stability of these compounds. researchgate.net These findings provide a roadmap for designing future derivatives with tailored properties for specific biological targets. The goal is to create molecules that are not only effective but also have minimal off-target effects.

Advanced Spectroscopic Techniques for Real-Time Analysis

The analysis and characterization of compounds like N-(3,5-dimethoxyphenyl)guanidine are crucial for both research and quality control. Advanced spectroscopic techniques are at the forefront of this effort, offering non-destructive, rapid, and environmentally friendly methods for analysis. mdpi.com Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are indispensable for elucidating the molecular structure and purity of newly synthesized guanidine derivatives. researchgate.netmdpi.com

In the context of real-time analysis, these advanced methods, when coupled with chemometric approaches, can provide vital information hidden within spectral data. mdpi.com This integration allows for the construction of calibration models for both qualitative and quantitative analysis, which is particularly valuable in monitoring reaction kinetics and ensuring the quality of the final product. mdpi.com The development of techniques like time-resolved laser-induced breakdown spectroscopy further opens the door for immediate, on-site analysis, a significant step forward from traditional, time-consuming methods. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. nih.govnih.gov These technologies are being increasingly applied to the design of guanidine derivatives to predict their biological activities and optimize their chemical structures. nih.gov By training algorithms on large datasets of known compounds and their properties, AI models can identify patterns and relationships that are not immediately obvious to human researchers. nih.gov

Machine learning models, such as graph neural networks (GNNs), can effectively analyze molecular structures and predict their behavior, accelerating the screening of large compound libraries. nih.govyoutube.com This computational approach allows for the de novo design of molecules with specific desired properties, significantly reducing the time and cost associated with traditional trial-and-error synthesis. crimsonpublishers.com AI can also predict crucial properties like solubility, bioavailability, and toxicity, helping to prioritize compounds with a higher likelihood of success in later stages of drug development. nih.gov

Exploration of Novel Biological Targets and Preclinical Therapeutic Applications

The guanidine moiety is a versatile scaffold found in numerous biologically active compounds and clinically used drugs. mdpi.com While the effects of this compound on certain receptors are known, researchers are actively exploring new biological targets. This exploration could unveil novel therapeutic applications for this class of compounds.

For example, some guanidine derivatives have shown potential as anticancer agents, possibly through mechanisms involving caspase activation or interference with key signaling pathways. mdpi.com The structural similarities to existing drugs that target a wide range of conditions, from hypertension to viral infections, suggest that this compound and its analogs could be repurposed or modified to address other diseases. mdpi.com Preclinical studies focusing on these new targets are essential to validate their therapeutic potential and pave the way for future clinical trials. The development of radio-iodinated agents like N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) also provides a valuable tool for studying the in vivo behavior of guanidine-containing molecules that internalize into cells. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmental responsibility, the development of sustainable and green chemistry approaches for the synthesis of this compound and its derivatives is a critical research avenue. This involves the use of less hazardous reagents, more efficient reaction conditions, and processes that minimize waste generation.

The principles of green chemistry encourage the use of renewable feedstocks and catalysts that can be easily recovered and reused. Research in this area aims to develop synthetic routes that are not only environmentally friendly but also economically viable. By incorporating these principles, the chemical industry can reduce its environmental footprint while continuing to produce valuable compounds for research and therapeutic use.

Q & A

Q. What are the recommended synthetic routes for preparing N-(3,5-dimethoxyphenyl)guanidine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3,5-dimethoxyaniline with cyanamide derivatives under acidic conditions may yield the guanidine moiety. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is recommended. Validate purity using HPLC (C18 column, UV detection at 254 nm) and high-resolution mass spectrometry (HRMS). Structural confirmation requires 1H^1H- and 13C^{13}C-NMR to verify methoxy groups (-OCH3_3) at positions 3 and 5 and the guanidine backbone .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Conduct work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers away from oxidizers and heat sources. Refer to analogous guanidine derivatives for hazard guidance, as direct toxicity data may be limited .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis under varying pH and temperature conditions?

  • Methodological Answer : Perform a Design of Experiments (DoE) to assess parameters:
  • pH : Test acidic (pH 3–5) vs. neutral conditions (pH 7) to favor guanidinylation.
  • Temperature : Compare room temperature (25°C) vs. reflux (80–100°C) to balance reaction rate and byproduct formation.
    Monitor intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethanol/water mixtures). Yields >75% are achievable under reflux in HCl/ethanol (1:4 v/v) .

Q. What analytical techniques are most effective for detecting degradation products of this compound under oxidative stress?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Oxidative degradation pathways may produce quinone derivatives (via demethylation) or nitroso intermediates. Accelerated stability studies (40°C/75% RH for 6 months) combined with forced degradation (H2_2O2_2, UV light) can identify major impurities. Quantify degradation products against validated calibration curves .

Q. How does the electronic effect of 3,5-dimethoxy substituents influence the biological activity of guanidine derivatives?

  • Methodological Answer : The electron-donating methoxy groups enhance resonance stabilization of the guanidine group, increasing basicity (pKa_a ~13). This property may improve binding to negatively charged biological targets (e.g., enzyme active sites or DNA). Computational studies (DFT or molecular docking) can predict interactions with receptors like tyrosine kinases or G-protein-coupled receptors (GPCRs) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility in pharmacological assays?

  • Methodological Answer : Implement Quality by Design (QbD) principles:
  • Control raw material quality (e.g., 3,5-dimethoxyaniline purity ≥98%).
  • Standardize reaction time (±5% deviation) and quenching methods.
  • Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
    Statistical analysis (e.g., ANOVA) of multiple batches ensures consistency in biological assay results .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

  • Methodological Answer : Potential sources of contradiction include:
  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity.
    Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}). Cross-reference PubChem bioactivity data for analogous structures to identify trends .

Computational and Mechanistic Studies

Q. What computational models predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use SwissADME or ADMET Predictor™ to estimate:
  • LogP : ~2.1 (moderate lipophilicity).
  • Blood-Brain Barrier (BBB) Permeability : Likely low due to polar guanidine group.
    Molecular dynamics simulations (e.g., GROMACS) can model membrane diffusion rates .

Biological Research Applications

Q. How can this compound be utilized in studying enzyme inhibition mechanisms?

  • Methodological Answer : As a competitive inhibitor, titrate the compound into enzyme assays (e.g., trypsin or nitric oxide synthase). Measure Ki via Lineweaver-Burk plots. Fluorescent labeling (e.g., FITC conjugation) enables visualization of target engagement in live cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.